molecular formula C8H13NO B15207852 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol

Katalognummer: B15207852
Molekulargewicht: 139.19 g/mol
InChI-Schlüssel: OWDSNYDZCHRCOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol is a chemical compound that features a pyrrole ring substituted with a 2-methylpropan-1-ol group Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological and chemical significance

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol can be achieved through several methods. One common approach involves the condensation of a pyrrole derivative with a suitable aldehyde or ketone, followed by reduction. For instance, the reaction of pyrrole with 2-methylpropanal in the presence of a reducing agent like sodium borohydride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-one.

    Reduction: Formation of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-amine.

    Substitution: Formation of various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol involves its interaction with various molecular targets. The pyrrole ring can interact with biological macromolecules, affecting their function. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrole: The parent compound, known for its aromaticity and biological activity.

    2-Methylpyrrole: A derivative with similar structural features but different reactivity.

    1-(1H-Pyrrol-1-yl)propan-1-ol: A compound with a similar structure but lacking the methyl group.

Uniqueness

2-Methyl-1-(1H-pyrrol-1-yl)propan-1-ol is unique due to the presence of both the pyrrole ring and the 2-methylpropan-1-ol group.

Eigenschaften

Molekularformel

C8H13NO

Molekulargewicht

139.19 g/mol

IUPAC-Name

2-methyl-1-pyrrol-1-ylpropan-1-ol

InChI

InChI=1S/C8H13NO/c1-7(2)8(10)9-5-3-4-6-9/h3-8,10H,1-2H3

InChI-Schlüssel

OWDSNYDZCHRCOH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(N1C=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.